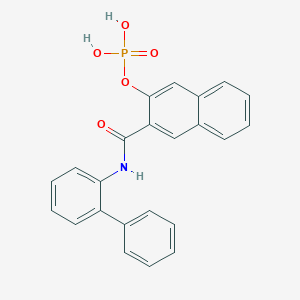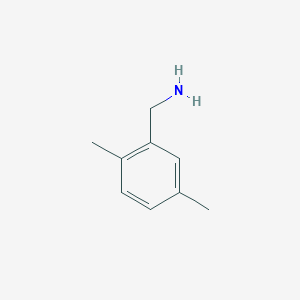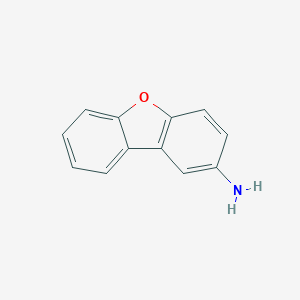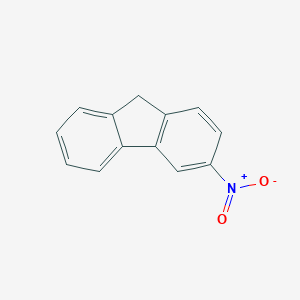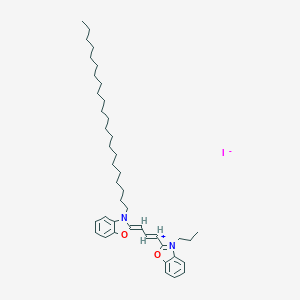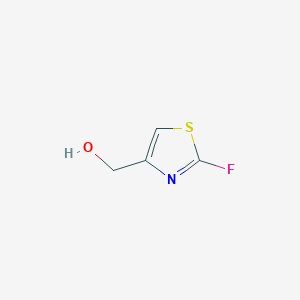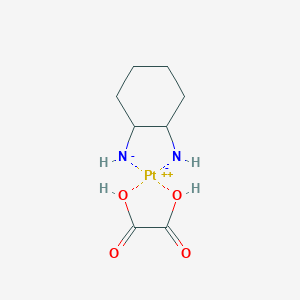
(2-氮杂环己基)氮化物;草酸;铂(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its unique structure, which includes a platinum(2+) ion coordinated with oxalic acid and (2-azanidylcyclohexyl)azanide ligands.
科学研究应用
(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique coordination properties.
Medicine: It is being investigated for its potential use in chemotherapy treatments, similar to other platinum-based compounds like oxaliplatin.
Industry: The compound is used in industrial processes that require platinum-based catalysts.
作用机制
Target of Action
The primary target of (2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+), also known as Oxaliplatin, is DNA . This compound is known for its ability to inhibit DNA replication and repair .
Mode of Action
Oxaliplatin interacts with its target, DNA, by forming covalent bonds. This results in the formation of DNA adducts, which distort the DNA helix and prevent normal DNA replication and transcription .
Biochemical Pathways
The formation of DNA adducts by Oxaliplatin affects various biochemical pathways. The most significant of these is the DNA replication pathway. The distortion of the DNA helix prevents the normal functioning of DNA polymerase, an enzyme crucial for DNA replication. This leads to DNA replication stress and eventually cell death .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Oxaliplatin are complex. It is administered intravenously, ensuring 100% bioavailability . The exact pharmacokinetic properties of Oxaliplatin are still under investigation.
Result of Action
The result of Oxaliplatin’s action at the molecular level is the inhibition of DNA replication, leading to cell death . At the cellular level, this results in a reduction in tumor size and improved patient survival rates in various types of cancer, including colorectal cancer and advanced ovarian cancer .
Action Environment
The action, efficacy, and stability of Oxaliplatin can be influenced by various environmental factors. For example, the pH of the tumor microenvironment can affect the drug’s stability and efficacy. Additionally, the presence of other chemotherapy drugs can influence Oxaliplatin’s action, as it is commonly used in combination with other drugs .
准备方法
The synthesis of (2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) typically involves the reaction of platinum(2+) salts with oxalic acid and (2-azanidylcyclohexyl)azanide under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and solvents to ensure the proper formation of the compound. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反应分析
(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum(2+) ion to a lower oxidation state.
Substitution: The ligands in the compound can be substituted with other ligands under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.
相似化合物的比较
(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) can be compared with other platinum-based compounds such as:
Oxaliplatin: Used in chemotherapy, particularly for colorectal cancer.
Cisplatin: Another widely used chemotherapy drug.
Carboplatin: Known for its use in treating various cancers with fewer side effects compared to cisplatin. The uniqueness of (2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) lies in its specific ligand structure, which may offer different reactivity and selectivity in its applications.
属性
CAS 编号 |
61758-77-8 |
|---|---|
分子式 |
C₈H₁₄N₂O₄Pt |
分子量 |
397.3 g/mol |
IUPAC 名称 |
(2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) |
InChI |
InChI=1S/C6H12N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-8H,1-4H2;(H,3,4)(H,5,6);/q-2;;+2 |
InChI 键 |
DRMCATBEKSVAPL-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |
同义词 |
[SP-4-2-(1S-trans)]-(1,2-Cyclohexanediamine-N,N’)[ethanedioato(2-)-O,O’]platinum; _x000B_(SP-4-2)-[(1S,2S)-1,2-Cyclohexanediamine-kN,kN’][ethanedioato(2-)-kO1,kO2]platinum; (1S-trans)-1,2-Cyclohexanediamine Platinum Complex; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid](/img/structure/B130743.png)
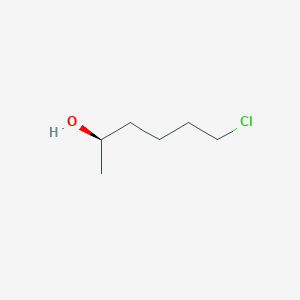
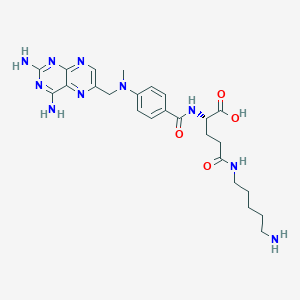

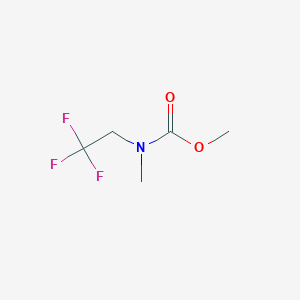
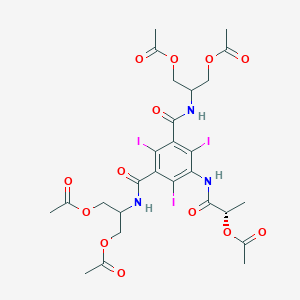
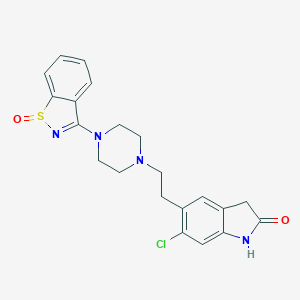
![N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide](/img/structure/B130757.png)
